4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane
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Overview
Description
4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a thiophene moiety, and a sulfonyl group attached to a methylbenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the thiophene and sulfonyl groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability. This includes using cost-effective reagents, efficient catalysts, and environmentally friendly solvents. The process may also involve continuous flow chemistry techniques to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methylbenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the sulfonyl group can produce the corresponding sulfide.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.
Industry: Utilizing its properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-((3-Methylbenzyl)sulfonyl)-1,4-thiazepane: Lacks the thiophene moiety.
7-(Thiophen-2-yl)-1,4-thiazepane: Lacks the sulfonyl and methylbenzyl groups.
Uniqueness
4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is unique due to the combination of its structural elements, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[(3-methylphenyl)methylsulfonyl]-7-thiophen-2-yl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S3/c1-14-4-2-5-15(12-14)13-23(19,20)18-8-7-17(22-11-9-18)16-6-3-10-21-16/h2-6,10,12,17H,7-9,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOZPCKFOHVFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(SCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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